molecular formula C12H12ClN3O2 B1324884 ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate CAS No. 1020709-18-5

ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate

Cat. No.: B1324884
CAS No.: 1020709-18-5
M. Wt: 265.69 g/mol
InChI Key: ZCYCGRXZBNHEBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate is a pyrazole-based compound characterized by a 4-chlorophenyl substituent at the 3-position and an ethyl carboxylate ester at the 1-position. Pyrazole derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and ability to interact with biological targets. The presence of the 4-chlorophenyl group may enhance lipophilicity and binding affinity, while the ethyl ester group could influence stability and reactivity in downstream reactions .

Properties

IUPAC Name

ethyl 5-amino-3-(4-chlorophenyl)pyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-2-18-12(17)16-11(14)7-10(15-16)8-3-5-9(13)6-4-8/h3-7H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYCGRXZBNHEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C(=CC(=N1)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate typically involves a multi-step process. One common method is the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the esterification of the carboxyl group to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of water or ethanol as solvents, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses. These interactions can affect various signaling pathways and biological processes .

Comparison with Similar Compounds

Structural Implications :

  • The electron-withdrawing nitro group may reduce reactivity in nucleophilic substitutions compared to chloro or bromo substituents.
  • Bromo and chloro groups, being halogens, could facilitate cross-coupling reactions for further derivatization .

Table 1: Comparison of Pyrazole Derivatives

Compound Substituent Ester Group Synthesis Yield Key Features
Ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate Cl Ethyl Not reported Potential for lipophilic interactions
tert-Butyl 5-amino-3-(4-bromophenyl)-1H-pyrazole-1-carboxylate Br tert-Butyl 61% Enhanced stability, bromine for cross-coupling
tert-Butyl 5-amino-3-(4-nitrophenyl)-1H-pyrazole-1-carboxylate NO2 tert-Butyl 22% Electron-withdrawing, lower yield

Heterocyclic Variants: Imidazole Derivatives

Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate shares the 4-chlorophenyl group but replaces the pyrazole core with an imidazole ring. This compound exhibits strong inhibitory activity against nuclear sirtuins in non-small cell lung cancer (NSCLC) cell lines, with superior docking scores (Glide score: -9.2) and binding energies compared to other sirtuin inhibitors .

Key Differences :

  • The imidazole ring may enable stronger hydrogen bonding or π-π stacking with enzyme active sites, enhancing inhibitory potency.

Azo-Functionalized Pyrazole Derivatives

5-Amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile introduces an azo (-N=N-) group and a phenyl substituent. This compound is synthesized using Fe3O4@SiO2@Tannic acid as a catalyst, highlighting efficient heterocycle formation under optimized conditions .

Functional Implications :

  • The absence of an ester group distinguishes it from the target compound, altering solubility and reactivity.

Baclofen Homologues

(R)-5-Amino-3-(4-chlorophenyl)pentanoic acid, a baclofen homologue, shares the 4-chlorophenyl group but replaces the pyrazole with a pentanoic acid chain.

Structural vs. Pharmacological Trends :

  • The pyrazole core in the target compound may favor interactions with enzymes (e.g., kinases) rather than G-protein-coupled receptors like GABAB.
  • The aliphatic chain in baclofen homologues facilitates ionic interactions with receptors, unlike the aromatic pyrazole system.

Biological Activity

Ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate is a heterocyclic compound belonging to the pyrazole family, which has gained attention for its diverse biological activities and potential therapeutic applications. Pyrazoles are known for their roles in medicinal chemistry, particularly as enzyme inhibitors and receptor modulators. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Composition

  • IUPAC Name : this compound
  • Molecular Formula : C12H12ClN3O2
  • CAS Number : 1020709-18-5

Chemical Structure

The compound features a pyrazole ring with an amino group and a chlorophenyl substituent, enhancing its lipophilicity and biological activity.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which alters their activity and affects various metabolic pathways.
  • Receptor Modulation : It interacts with receptor proteins, influencing cellular signaling and responses.

Therapeutic Applications

Research indicates that this compound has potential applications in several therapeutic areas:

1. Anticancer Activity

Studies have shown that derivatives of pyrazoles, including this compound, possess significant anticancer properties. For example:

  • In vitro studies demonstrated that similar compounds could inhibit cell proliferation in various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells, with IC50 values indicating potent activity .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Research suggests that it may inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation .

3. Analgesic Properties

Preliminary studies suggest that this compound may exhibit analgesic effects, potentially useful in pain management therapies .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals variations in biological activity based on substituents on the phenyl ring. For instance:

Compound NameStructure CharacteristicsBiological Activity
Ethyl 5-amino-3-(4-fluorophenyl)-1H-pyrazole-1-carboxylateFluorine substitution enhances reactivityModerate anticancer activity
Ethyl 5-amino-3-(4-methylphenyl)-1H-pyrazole-1-carboxylateMethyl group alters lipophilicityLower anti-inflammatory activity
Ethyl 5-amino-3-(4-bromophenyl)-1H-pyrazole-1-carboxylateBromine increases halogen bondingEnhanced enzyme inhibition

Case Studies

Recent studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

  • A study published in MDPI highlighted the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives that exhibited broad-spectrum anticancer activity with significant growth inhibition across multiple cell lines .

Pharmacological Investigations

Pharmacological investigations have revealed that modifications in the structure can lead to enhanced biological activities:

  • Compounds with different substituents were tested for their cytotoxic effects against cancer cell lines, showing promising results with certain derivatives achieving over 90% inhibition in specific cases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via tert-butoxide-assisted C-(C=O) coupling, as demonstrated for analogous pyrazole derivatives. Key steps include cyclocondensation of ethyl acetoacetate with aryl hydrazines under basic conditions (e.g., KOtBu in DMF). Optimizing reaction time (e.g., 12–24 hours) and temperature (80–100°C) improves yield, while monitoring byproducts via TLC or HPLC ensures purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology : Use IR to confirm NH₂ stretching (3362–3434 cm⁻¹) and carbonyl (C=O) bands (~1625 cm⁻¹). ¹H NMR reveals pyrazole proton signals at δ 5.79–7.70 ppm, with NH₂ and NH groups showing broad peaks. HRMS (EI) confirms molecular ion [M⁺] at m/z 193.0407 (exact mass calculation required). Cross-validate with ¹³C NMR for aromatic carbons (δ 126–145 ppm) .

Q. How can researchers confirm the purity and stability of this compound under storage conditions?

  • Methodology : Perform HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%). Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via LC-MS. Store under inert atmosphere (N₂) at –20°C to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

  • Methodology : Employ single-crystal X-ray diffraction (SXRD) using SHELXL for refinement. Mercury software aids in visualizing packing motifs and hydrogen-bonding networks (e.g., N–H⋯O interactions). For twinned crystals, use SHELXD for structure solution and Olex2 for refinement validation .

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and HOMO-LUMO gaps. Molecular docking (AutoDock Vina) against target proteins (e.g., carbonic anhydrase) identifies binding affinities. Validate with MD simulations (NAMD) to assess stability of ligand-receptor complexes .

Q. What strategies address low yields or impurities during scale-up synthesis?

  • Methodology : Optimize stoichiometry (e.g., 1.2 eq. aryl hydrazine) and solvent polarity (switch from DMF to THF for better solubility). Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. For persistent byproducts (e.g., diastereomers), employ recrystallization in ethanol/water .

Q. How do researchers resolve contradictions between experimental and theoretical spectral data?

  • Methodology : Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on NMR chemical shifts. Use ab initio NMR prediction tools (GIAO method) to compare computed vs. observed signals. For HRMS discrepancies, verify ionization mode (EI vs. ESI) and calibrate with internal standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.